molecular formula C16H23NO4 B11495340 Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate

Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate

Cat. No.: B11495340
M. Wt: 293.36 g/mol
InChI Key: JKGURKUOOVDKBY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate is an organic compound with a complex structure that includes an ethoxyphenyl group, a propanoylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes an alkylation reaction with ethyl bromide in the presence of a base such as potassium carbonate to form ethyl 4-ethoxyphenyl ether.

    Amidation: The ethyl 4-ethoxyphenyl ether is then reacted with propanoyl chloride in the presence of a base like pyridine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions can replace the ethoxy group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Hydroxy derivatives.

Scientific Research Applications

Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate depends on its interaction with biological targets. The compound may act by binding to specific enzymes or receptors, altering their activity. The ester and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-3-(propanoylamino)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-3-(acetylamino)propanoate: Similar structure but with an acetyl group instead of a propanoyl group.

Uniqueness

The presence of the ethoxy group and the propanoylamino group in this compound provides unique chemical properties, such as specific reactivity patterns and binding interactions, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-(propanoylamino)propanoate

InChI

InChI=1S/C16H23NO4/c1-4-15(18)17-14(11-16(19)21-6-3)12-7-9-13(10-8-12)20-5-2/h7-10,14H,4-6,11H2,1-3H3,(H,17,18)

InChI Key

JKGURKUOOVDKBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(CC(=O)OCC)C1=CC=C(C=C1)OCC

Origin of Product

United States

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